Cas no 849042-47-3 (4-(Aminomethyl)-6,7-dimethoxycoumarin)

4-(Aminomethyl)-6,7-dimethoxycoumarin Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)-6,7-dimethoxycoumarin
- 4-(Aminomethyl)-6,7-dimethoxy-2H-chromen-2-one
- 4-(aminomethyl)-6,7-dimethoxychromen-2-one
- 4-(Aminomethyl)-6,7-dimethoxzycoumarin
- 4-(Aminomethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one
- FT-0661906
- 849042-47-3
- A935109
- AKOS015910943
- 2H-1-Benzopyran-2-one, 4-(aminomethyl)-6,7-dimethoxy-
- DB-294814
- 123891-64-5
- G78541
-
- Inchi: InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
- InChI Key: AXXVGQYUBHDGBK-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
Computed Properties
- Exact Mass: 235.08400
- Monoisotopic Mass: 235.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8Ų
- XLogP3: 0.3
Experimental Properties
- Melting Point: 133-136°C
- PSA: 74.69000
- LogP: 1.96920
4-(Aminomethyl)-6,7-dimethoxycoumarin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A615875-25mg |
4-(Aminomethyl)-6,7-dimethoxycoumarin |
849042-47-3 | 25mg |
$ 135.00 | 2022-06-08 | ||
TRC | A615875-100mg |
4-(Aminomethyl)-6,7-dimethoxycoumarin |
849042-47-3 | 100mg |
$ 1608.00 | 2023-09-08 | ||
1PlusChem | 1P00G5CP-50mg |
2H-1-Benzopyran-2-one, 4-(aminomethyl)-6,7-dimethoxy- |
849042-47-3 | 98% | 50mg |
$757.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665473-50mg |
4-(Aminomethyl)-6,7-dimethoxy-2H-chromen-2-one |
849042-47-3 | 98% | 50mg |
¥2343.00 | 2024-07-28 | |
TRC | A615875-250mg |
4-(Aminomethyl)-6,7-dimethoxycoumarin |
849042-47-3 | 250mg |
$ 820.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209840-50 mg |
4-(Aminomethyl)-6,7-dimethoxycoumarin, |
849042-47-3 | 50mg |
¥2,708.00 | 2023-07-11 | ||
1PlusChem | 1P00G5CP-10mg |
2H-1-Benzopyran-2-one, 4-(aminomethyl)-6,7-dimethoxy- |
849042-47-3 | 98% | 10mg |
$220.00 | 2024-04-21 | |
A2B Chem LLC | AH52633-10mg |
2H-1-Benzopyran-2-one, 4-(aminomethyl)-6,7-dimethoxy- |
849042-47-3 | 98% | 10mg |
$118.00 | 2024-04-19 | |
A2B Chem LLC | AH52633-50mg |
2H-1-Benzopyran-2-one, 4-(aminomethyl)-6,7-dimethoxy- |
849042-47-3 | 98% | 50mg |
$349.00 | 2024-04-19 | |
TRC | A615875-10mg |
4-(Aminomethyl)-6,7-dimethoxycoumarin |
849042-47-3 | 10mg |
$ 201.00 | 2023-09-08 |
4-(Aminomethyl)-6,7-dimethoxycoumarin Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 4-(Aminomethyl)-6,7-dimethoxycoumarin
Recent Advances in the Study of 4-(Aminomethyl)-6,7-dimethoxycoumarin (CAS: 849042-47-3)
4-(Aminomethyl)-6,7-dimethoxycoumarin (CAS: 849042-47-3) is a synthetic coumarin derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a fluorescent probe, enzyme inhibitor, and therapeutic agent, highlighting its broad applicability in biomedical research and drug development.
A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The researchers utilized molecular docking and kinetic assays to demonstrate that 4-(Aminomethyl)-6,7-dimethoxycoumarin exhibits high affinity and specificity for MAO-B, with an IC50 value of 0.85 μM. These findings suggest its potential as a lead compound for developing novel neuroprotective agents.
In another study featured in Analytical Chemistry (2024), the compound was employed as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The researchers synthesized a series of derivatives and evaluated their photophysical properties, revealing that 4-(Aminomethyl)-6,7-dimethoxycoumarin exhibits strong fluorescence emission at 450 nm upon ROS interaction. This property makes it a valuable tool for real-time monitoring of oxidative stress in cellular models of disease.
Further research published in Bioorganic & Medicinal Chemistry Letters (2023) explored the compound's anticancer potential. Through in vitro assays, the study demonstrated that 4-(Aminomethyl)-6,7-dimethoxycoumarin induces apoptosis in human breast cancer cells (MCF-7) by activating the intrinsic mitochondrial pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its promise as a chemotherapeutic agent with reduced side effects.
Recent advancements in synthetic methodologies have also been reported. A paper in Organic Letters (2024) described a novel one-pot synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin using a palladium-catalyzed coupling reaction, achieving a yield of 92% with high purity. This efficient synthesis route could facilitate large-scale production for further pharmacological studies.
In summary, 4-(Aminomethyl)-6,7-dimethoxycoumarin (CAS: 849042-47-3) continues to emerge as a multifunctional compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and biological activities make it a promising candidate for developing new diagnostic tools and therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of disease.
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